2-(Tetradec-7-yn-1-yloxy)tetrahydro-2H-pyran

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

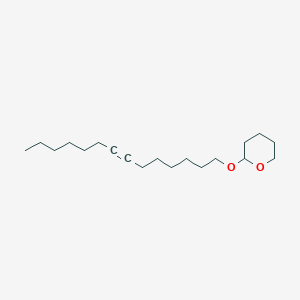

“2-(Tetradec-7-yn-1-yloxy)tetrahydro-2H-pyran” is a chemical compound with the molecular formula C19H34O2 . It has an average mass of 294.5 g/mol .

Synthesis Analysis

The synthesis of such compounds typically involves the reaction of an alcohol with Dihydropyran (DHP) in the presence of an acid catalyst . The anion formed by metalation at the acetylenic carbon reacts with a variety of electrophiles .Molecular Structure Analysis

The molecular structure of “2-(Tetradec-7-yn-1-yloxy)tetrahydro-2H-pyran” consists of a tetrahydropyran ring with a tetradec-7-yn-1-yloxy group attached to it .Aplicaciones Científicas De Investigación

Application in Overcoming Cisplatin Resistance : A compound related to 2-(Tetradec-7-yn-1-yloxy)tetrahydro-2H-pyran, specifically 2-(4-(tetrahydro-2H-pyran-2-yloxy)-undecyl)-propane-1,3-diamminedichloroplatinum(II), showed promising results in overcoming cisplatin resistance in testicular germ cell tumor (TGCT) cell lines. This compound induced programmed cell death with molecular features different from CDDP, suggesting different initial pathways for apoptosis induction (Dietrich et al., 2008).

Kinetics and Mechanism in Pyrolysis : Studies on the pyrolysis kinetics of tetrahydropyranyl phenoxy ethers, which are structurally similar to 2-(Tetradec-7-yn-1-yloxy)tetrahydro-2H-pyran, provided insights into their thermal stability and reaction mechanisms. These findings are relevant for understanding the behavior of such compounds under high-temperature conditions (Álvarez-Aular et al., 2018).

Synthesis Optimization and Scale-Up : The synthesis of related compounds, like (2S)-2-(tetrahydropyran-2-yloxy)propane-1-ol, has been optimized for fine chemical scale-up. Such studies are crucial for industrial applications and the production of these compounds on a larger scale (Donners et al., 2002).

Synthesis of Complex Molecules : The compound has been used in the synthesis of more complex molecules like methxyl-2-(methoxyimino)-2-[2-(tetrahydro-2H-pyran-2-yloxy)phenyl]-acetate, highlighting its utility in creating diverse chemical structures (Zhang, 2012).

Catalytic Applications : It has also been used in catalytic processes such as the stereospecific formation of tetrahydro- and 3,6-dihydro[2H]pyran rings. This showcases its potential in facilitating chemical reactions, which is a vital aspect of synthetic chemistry (Uenishi et al., 2005).

Propiedades

IUPAC Name |

2-tetradec-7-ynoxyoxane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-19-16-13-15-18-21-19/h19H,2-6,9-18H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IURKZIUZLFYYNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC#CCCCCCCOC1CCCCO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(7-Tetradecynyloxy)tetrahydropyran | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1144420.png)